molecular formula C15H19NO3 B8751296 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone CAS No. 79324-50-8

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone

Cat. No.: B8751296
CAS No.: 79324-50-8
M. Wt: 261.32 g/mol
InChI Key: UDLIPBKHZZWUMR-UHFFFAOYSA-N
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Description

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of allyloxy, diacetyl, and ethylaniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone typically involves multiple steps. One common method starts with the acetylation of aniline derivatives, followed by allylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyloxy and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyloxy-4-propoxybenzene
  • 1,4-Diallyloxybenzene
  • 1,4-Dipropoxybenzene

Uniqueness

1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

79324-50-8

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-[5-acetyl-2-(ethylamino)-4-prop-2-enoxyphenyl]ethanone

InChI

InChI=1S/C15H19NO3/c1-5-7-19-15-9-14(16-6-2)12(10(3)17)8-13(15)11(4)18/h5,8-9,16H,1,6-7H2,2-4H3

InChI Key

UDLIPBKHZZWUMR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C(=O)C)C(=O)C)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Allyl bromide (2 g) was added to a stirred solution of 4,6-diacetyl-3-ethylaminophenol (0.016 M) in dimethylformamide (30 ml) containing potassium carbonate (2 g). The mixture was heated at 60°-70° C. for two hours, and was then poured into water (100 ml), stirred, and the precipitated product isolated by filtration. Yield 93%, mp 82°-83° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4,6-diacetyl-3-ethylaminophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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